molecular formula C15H10Cl2N2S2 B2554825 4-[(2,4-Dichlorophenyl)sulfanyl]-2-(methylsulfanyl)quinazoline CAS No. 477845-92-4

4-[(2,4-Dichlorophenyl)sulfanyl]-2-(methylsulfanyl)quinazoline

Cat. No.: B2554825
CAS No.: 477845-92-4
M. Wt: 353.28
InChI Key: POITZOSSSPMUCT-UHFFFAOYSA-N
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Description

4-[(2,4-Dichlorophenyl)sulfanyl]-2-(methylsulfanyl)quinazoline is a synthetic organic compound characterized by the presence of dichlorophenyl and methylsulfanyl groups attached to a quinazoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,4-Dichlorophenyl)sulfanyl]-2-(methylsulfanyl)quinazoline typically involves the reaction of 2,4-dichlorophenylthiol with 2-(methylsulfanyl)quinazoline under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[(2,4-Dichlorophenyl)sulfanyl]-2-(methylsulfanyl)quinazoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield thiols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorinated positions, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol as solvent.

    Substitution: Amines, thiols, dimethylformamide (DMF) as solvent.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, reduced quinazolines.

    Substitution: Amino-quinazolines, thio-quinazolines.

Scientific Research Applications

4-[(2,4-Dichlorophenyl)sulfanyl]-2-(methylsulfanyl)quinazoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(2,4-Dichlorophenyl)sulfanyl]-2-(methylsulfanyl)quinazoline involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may interfere with signaling pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(2,4-Dichlorophenyl)sulfanyl]-2-(methylsulfanyl)quinazoline is unique due to its combination of dichlorophenyl and methylsulfanyl groups attached to a quinazoline core, which imparts specific chemical and biological properties not found in similar compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

4-(2,4-dichlorophenyl)sulfanyl-2-methylsulfanylquinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N2S2/c1-20-15-18-12-5-3-2-4-10(12)14(19-15)21-13-7-6-9(16)8-11(13)17/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POITZOSSSPMUCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=CC=CC=C2C(=N1)SC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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